molecular formula C15H11ClF3NO B5251499 N-[(3-chlorophenyl)-phenylmethyl]-2,2,2-trifluoroacetamide

N-[(3-chlorophenyl)-phenylmethyl]-2,2,2-trifluoroacetamide

Cat. No.: B5251499
M. Wt: 313.70 g/mol
InChI Key: ILQAUYGYJVFPHM-UHFFFAOYSA-N
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Description

N-[(3-chlorophenyl)-phenylmethyl]-2,2,2-trifluoroacetamide is an organic compound with a complex structure that includes a trifluoroacetamide group, a chlorophenyl group, and a phenylmethyl group

Properties

IUPAC Name

N-[(3-chlorophenyl)-phenylmethyl]-2,2,2-trifluoroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF3NO/c16-12-8-4-7-11(9-12)13(10-5-2-1-3-6-10)20-14(21)15(17,18)19/h1-9,13H,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILQAUYGYJVFPHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC(=CC=C2)Cl)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chlorophenyl)-phenylmethyl]-2,2,2-trifluoroacetamide typically involves the reaction of 3-chlorobenzyl chloride with 2,2,2-trifluoroacetamide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they are mixed and heated to the required temperature. The product is continuously removed from the reactor and purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(3-chlorophenyl)-phenylmethyl]-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to amines or other reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

N-[(3-chlorophenyl)-phenylmethyl]-2,2,2-trifluoroacetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(3-chlorophenyl)-phenylmethyl]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways and enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-2,2,2-trifluoroacetamide
  • N-(4-chlorophenyl)-2,2,2-trifluoroacetamide
  • N-(2-chlorophenyl)-2,2,2-trifluoroacetamide

Uniqueness

N-[(3-chlorophenyl)-phenylmethyl]-2,2,2-trifluoroacetamide is unique due to the presence of both a chlorophenyl group and a phenylmethyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

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